molecular formula C9H15N3O3S B1523084 3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide CAS No. 1094243-21-6

3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide

Cat. No.: B1523084
CAS No.: 1094243-21-6
M. Wt: 245.3 g/mol
InChI Key: WJGQHHBNHLGAQN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide possesses the systematic International Union of Pure and Applied Chemistry nomenclature that precisely describes its substitution pattern on the benzene ring core. The compound is registered under Chemical Abstracts Service number 1094243-21-6, providing a unique identifier for this specific molecular entity. Alternative nomenclature systems refer to this compound as 3-amino-4-(2-methoxyethylamino)benzenesulfonamide, which emphasizes the secondary amino linkage to the methoxyethyl chain. The ChEMBL database identifies this compound as CHEMBL4951772, while PubChem assigns it the Compound Identifier 43153417. These multiple identification systems reflect the compound's recognition across various chemical databases and research platforms.

The molecular formula C9H15N3O3S encapsulates the elemental composition, indicating the presence of nine carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom. The Simplified Molecular Input Line Entry System representation O=S(C1=CC=C(NCCOC)C(N)=C1)(N)=O provides a textual description of the molecular connectivity, clearly showing the sulfonamide functionality and the substitution pattern on the aromatic ring. This notation system facilitates computational analysis and database searching, enabling researchers to identify and work with this compound across different software platforms and chemical information systems.

Structural Features and Molecular Architecture

The molecular architecture of this compound centers around a benzene ring bearing three distinct substituents that define its chemical behavior and potential applications. The sulfonamide group, attached at position 1 of the benzene ring, serves as the primary functional group and contributes significantly to the compound's polarity and hydrogen bonding capabilities. This sulfonamide moiety contains both sulfur-oxygen double bonds and a primary amino group, creating a region of high electron density that influences the compound's reactivity patterns and intermolecular interactions.

The primary amino group positioned at carbon 3 of the benzene ring represents a key structural feature that distinguishes this compound from simpler benzenesulfonamide derivatives. This amino substituent exists in an ortho relationship to the secondary amino group at position 4, creating a 1,2-diaminobenzene pattern within the overall structure. The proximity of these two amino functionalities generates potential for intramolecular hydrogen bonding and influences the compound's conformational preferences in solution and solid state environments.

The secondary amino group at position 4 features substitution with a 2-methoxyethyl chain, introducing additional complexity and functionality to the molecular structure. This methoxyethyl substituent consists of a two-carbon chain terminated with a methoxy group, providing the molecule with increased flexibility and polar surface area. The ether oxygen within this side chain serves as an additional hydrogen bond acceptor site, contributing to the compound's overall polarity and potential for intermolecular interactions with biological targets or other chemical species.

Physicochemical Properties

The physicochemical properties of this compound reflect its complex molecular structure and multiple functional groups. The molecular weight of 245.30 grams per mole positions this compound within the small molecule range suitable for various research applications. Computational analysis reveals a Topological Polar Surface Area of 107.44 square angstroms, indicating significant polarity that influences the compound's solubility characteristics and membrane permeability properties. This relatively high polar surface area results from the combined contributions of the sulfonamide group, amino functionalities, and ether oxygen within the methoxyethyl side chain.

Property Value Reference
Molecular Weight 245.30 g/mol
Molecular Formula C9H15N3O3S
Topological Polar Surface Area 107.44 Ų
LogP -0.0255
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 3
Rotatable Bonds 5

The calculated logarithmic partition coefficient (LogP) value of -0.0255 suggests that this compound exhibits balanced hydrophilic and lipophilic characteristics, with a slight preference for aqueous environments. This near-neutral lipophilicity indicates potential for moderate membrane permeability while maintaining adequate aqueous solubility for biological applications. The compound contains five hydrogen bond acceptor sites, primarily located within the sulfonamide oxygen atoms, amino nitrogen atoms, and the ether oxygen of the methoxyethyl chain. Additionally, three hydrogen bond donor sites exist within the primary and secondary amino groups and the sulfonamide nitrogen, creating multiple opportunities for intermolecular hydrogen bonding interactions.

The presence of five rotatable bonds within the molecular structure provides considerable conformational flexibility, particularly within the methoxyethyl side chain. This flexibility allows the compound to adopt various three-dimensional conformations in response to environmental conditions or binding interactions. Storage recommendations specify sealed conditions at 2-8 degrees Celsius, suggesting moderate stability under controlled conditions but potential sensitivity to moisture or elevated temperatures.

Structural Comparison with Related Benzenesulfonamide Derivatives

Comparative analysis of this compound with structurally related compounds reveals important insights into structure-activity relationships within the benzenesulfonamide class. The closely related compound 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide (Chemical Abstracts Service number 1036596-08-3) demonstrates how positional isomerism affects molecular properties. This isomer features the amino group at position 5 and includes an additional methoxy substituent at position 2, resulting in a higher molecular weight of 260.31 grams per mole and altered substitution pattern that likely influences biological activity and chemical reactivity.

The N-methylated derivative 3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide represents another structural variant that illustrates the impact of sulfonamide nitrogen substitution. This compound bears Chemical Abstracts Service number 1154276-26-2 and possesses molecular formula C10H17N3O3S with a molecular weight of 259.3253 grams per mole. The addition of a methyl group to the sulfonamide nitrogen introduces steric bulk and eliminates one hydrogen bond donor site, potentially altering the compound's binding characteristics and pharmacological properties.

The chlorinated analog 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide provides insight into the effects of halogen substitution on benzenesulfonamide derivatives. This compound, with Chemical Abstracts Service number 1017458-45-5 and molecular formula C9H13ClN2O3S, replaces the secondary amino group with chlorine, resulting in a molecular weight of 264.73 grams per mole. The chlorine substitution significantly alters the electronic properties of the benzene ring and eliminates the hydrogen bonding capability of the secondary amino group, demonstrating how structural modifications can dramatically impact molecular behavior.

Compound CAS Number Molecular Formula Molecular Weight Key Structural Difference
This compound 1094243-21-6 C9H15N3O3S 245.30 Reference compound
5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide 1036596-08-3 C10H16N2O4S 260.31 Positional isomer with methoxy group
3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide 1154276-26-2 C10H17N3O3S 259.33 N-methylated sulfonamide
3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide 1017458-45-5 C9H13ClN2O3S 264.73 Chlorine replacement of amino group

These structural comparisons highlight the versatility of the benzenesulfonamide scaffold for chemical modification and the resulting impact on molecular properties. The presence or absence of specific functional groups, their positioning on the aromatic ring, and the nature of substituents on the sulfonamide nitrogen all contribute to distinct physicochemical profiles within this compound class. Such structure-property relationships provide valuable guidance for synthetic chemists developing new benzenesulfonamide derivatives with targeted characteristics for specific research applications.

Properties

IUPAC Name

3-amino-4-(2-methoxyethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-15-5-4-12-9-3-2-7(6-8(9)10)16(11,13)14/h2-3,6,12H,4-5,10H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQHHBNHLGAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation and Amination Approach

A key approach involves sulfonylation of an appropriate aminobenzene derivative followed by amination with 2-methoxyethylamine or related reagents.

  • Starting Materials: Typically, 3-nitro-4-substituted benzoic acids or their derivatives.
  • Sulfonylation: Reaction of 2-aminothiazole or aniline derivatives with sulfonyl chlorides in aqueous sodium acetate at elevated temperatures (80–85 °C) yields sulfonamide intermediates with high yields (82–88%) and good purity.
  • Amination: Introduction of the 2-methoxyethyl amino group is achieved by reacting sulfonylated intermediates with 2-methoxyethylamine under controlled conditions, often in the presence of solvents like toluene or alcohols, which can also act as reaction media or co-solvents.

Protection and Deprotection Strategy

  • Use of amino protecting groups such as benzyloxycarbonyl (Cbz) to facilitate selective reactions on multifunctional molecules.
  • After amination and sulfonylation, the protecting groups are removed by acid treatment or catalytic hydrogenation to yield the target compound.

Etherification and Reduction Steps

  • Starting from 3-nitro-4-chlorobenzoyl aniline, etherification with sodium methoxide or potassium hydroxide in methanol under reflux conditions (8 hours) produces 3-nitro-4-methoxybenzoyl aniline with yields around 94–95%.
  • Subsequent reduction of the nitro group to the amino group is achieved using hydrazine hydrate in the presence of catalysts such as alkali-formulated oxygen-changing ferrous compounds at 55–60 °C for 3 hours, resulting in high purity (99.5%) and good yields (94.5%).

Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvents Temperature (°C) Time (hours) Yield (%) Notes
Sulfonylation Sulfonyl chloride + 2-aminothiazole + sodium acetate Water 80–85 4–8 82–88 Stirring, TLC monitoring
Amination Amino compound + 2-methoxyethylamine Toluene, methanol, or alcohols 70–100 1–10 Variable Excess amine may act as solvent
Etherification 3-nitro-4-chlorobenzoyl aniline + sodium methoxide Methanol Reflux (~65) 8 94–95 Reflux with stirring
Nitro Reduction Hydrazine hydrate + catalyst (Fe-based) Methanol, water 55–60 3 94.5 Catalyst filtration post-reaction
Protection/Deprotection Cbz protection and acid treatment Various organic solvents Ambient to reflux Variable High Improves selectivity and purity

Research Findings and Industrial Relevance

  • The use of benzyloxycarbonyl as an amino protecting group allows for selective amination and sulfonylation, improving the process control and yield at industrial scales.
  • Amination reactions benefit from using amines such as isobutylamine or 2-methoxyethylamine in excess, sometimes serving as the solvent, which simplifies the reaction setup and work-up.
  • The etherification and reduction steps for nitro to amino conversion are well-established, reproducible, and scalable, with yields consistently above 90%, ensuring efficient production of key intermediates.
  • Solvent choice is critical; protic solvents like methanol and toluene are preferred for their ability to dissolve reactants and facilitate reaction kinetics.
  • The reduction step using hydrazine hydrate with iron-based catalysts is effective for high-purity amino compound formation, essential for pharmaceutical-grade sulfonamides.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Purity (%) Reference
1 3-Nitro-4-chlorobenzoyl aniline 3-nitro-4-chlorobenzoic acid + aniline + thionyl chloride, chlorobenzene solvent, 70–100 °C, 2 h 95–97 ~98.5
2 3-Nitro-4-methoxybenzoyl aniline Sodium methoxide or KOH + methanol, reflux 8 h 94–95 99.0–99.1
3 3-Amino-4-methoxybenzoyl aniline (reduction) Hydrazine hydrate + Fe catalyst, 55–60 °C, 3 h 94.5 99.5
4 Sulfonamide intermediate Sulfonyl chloride + 2-aminothiazole + sodium acetate, water, 80–85 °C, 4–8 h 82–88 High
5 Final amination step 2-methoxyethylamine, toluene or alcohol solvent, 70–100 °C, 1–10 h Variable High

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitro compounds.

  • Reduction: Secondary and tertiary amines.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Key Findings:

Substituent Impact on Bioactivity: Compounds with heterocyclic moieties (e.g., dihydrothiazole in , pyrazole in ) demonstrate enhanced enzyme inhibition profiles. For example, dihydrothiazole derivatives exhibit dual inhibition of human carbonic anhydrase (hCA) and cyclooxygenase-2 (COX-2), suggesting that rigid ring systems improve target binding .

Synthetic Accessibility :

  • The synthesis of pyrazole- and pyrrole-containing sulfonamides (e.g., compound 19 in ) involves condensation reactions with diketones, highlighting the versatility of benzenesulfonamide scaffolds in medicinal chemistry.

Safety and Handling: Chlorinated analogs like 3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide require caution due to irritant properties .

Notes and Limitations

  • Availability: The discontinued status of this compound may necessitate synthetic replication for further studies.
  • Structural Variants: Hydroxy-substituted analogs (e.g., 3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, CAS 112195-27-4 ) differ significantly in polarity and hydrogen-bonding capacity, underscoring the need for precise substituent characterization.
  • Data Gaps : Biological data for the target compound are absent in the provided evidence, emphasizing the importance of empirical testing for future applications.

Biological Activity

3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that explore its biological mechanisms, therapeutic applications, and pharmacokinetic properties.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an amino group, a methoxyethyl side chain, and a sulfonamide moiety. Its molecular formula is C9H13N3O3SC_9H_{13}N_3O_3S, with a molecular weight of approximately 233.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : It has been shown to inhibit certain enzymes such as carbonic anhydrases (CA), which play crucial roles in physiological processes such as respiration and acid-base balance. Studies indicate that this compound exhibits high binding affinity towards CA I and CA II, making it a potential candidate for treating conditions linked to dysregulated carbonic anhydrase activity .
  • Calcium Channel Modulation : Research suggests that some sulfonamide derivatives can act as calcium channel inhibitors. Docking studies have indicated that this compound may interact with calcium channels, influencing coronary resistance and perfusion pressure .

Antimicrobial Properties

Several studies have reported the antimicrobial efficacy of sulfonamide derivatives. The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Activity

Research has explored the anticancer potential of this compound. It has been tested in vitro against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Recent studies have utilized computational tools to predict its absorption, distribution, metabolism, and excretion (ADME) properties:

Parameter Value
Caco-2 Permeability-5.473 (Low)
MDCK Permeability0.0003 (High)
Human Intestinal Absorption (HIA)0.032 (Low)
Plasma Protein Binding (PPB)27.41% (Low)
CYP Inhibition PotentialNon-inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4

These parameters indicate that while the compound may exhibit low intestinal absorption and protein binding, it possesses favorable permeability characteristics .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various sulfonamide derivatives against common bacterial pathogens. Results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics.
  • Cancer Treatment : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. Further investigations are necessary to elucidate the underlying mechanisms and potential clinical applications .

Q & A

What are the established synthetic routes for 3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide, and what critical reaction parameters influence yield?

Basic Research Focus
The compound is typically synthesized via multi-step reactions involving sulfonylation and amine substitution. Key steps include:

  • Sulfonylation : Reacting a benzene sulfonyl chloride precursor with 2-methoxyethylamine under anhydrous conditions .
  • Amination : Introducing the amino group via nucleophilic substitution, requiring precise pH control (pH 8–9) to avoid side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/methanol 9:1) is critical for isolating the pure product. Yield optimization hinges on stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride) and temperature control (50–60°C) .

Which analytical techniques are essential for characterizing the structural integrity of this compound?

Basic Research Focus
Rigorous characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amine proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
  • X-ray Crystallography : Resolves stereoelectronic configurations using software like APEX2 and SAINT for data collection and refinement .
  • HPLC-Purity Analysis : Reverse-phase C18 columns (UV detection at 254 nm) ensure >98% purity .

How can computational modeling optimize the reaction pathways for synthesizing sulfonamide derivatives like this compound?

Advanced Research Focus
Modern reaction design integrates:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, reducing trial-and-error experimentation .
  • Reaction Path Search Methods : Algorithms like the Artificial Force Induced Reaction (AFIR) identify low-energy pathways for amine substitution .
  • Data-Driven Optimization : Machine learning models trained on experimental datasets (e.g., solvent polarity, catalyst efficiency) prioritize high-yield conditions .

What methodologies resolve contradictions in reported biological activities of this compound across different enzyme inhibition assays?

Advanced Research Focus
Contradictory bioactivity data (e.g., IC50_{50} variability in carbonic anhydrase inhibition) can be addressed by:

  • Comparative Assay Design : Standardize buffer systems (e.g., Tris-HCl vs. HEPES) and enzyme sources (recombinant vs. tissue-extracted) .
  • Structural Analog Screening : Test derivatives with modified methoxyethyl groups to isolate steric/electronic effects .
  • Dose-Response Validation : Use iterative protocols (e.g., 0.001–10 nM gradients) to confirm activity thresholds (see Table 1) .

Table 1. Dose-dependent enzyme inhibition (adapted from ):

GroupCompoundIC50_{50} (nM)
ControlKrebs-Henseleit solution-
IITarget compound0.001
III4-Amino-N-(1,3-thiazol-2-yl) derivative0.005

How does the compound's stereoelectronic configuration influence its reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The methoxyethylamino group’s electron-donating methoxy moiety enhances nucleophilicity at the amine center, favoring SN2_2 mechanisms. Key factors include:

  • Conformational Analysis : X-ray data reveal a planar sulfonamide group, directing nucleophilic attack to the para-amino position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates by 30–40% .
  • Steric Hindrance : Bulkier nucleophiles require longer reaction times (24–48 hrs) due to restricted access to the reaction site .

What strategies mitigate byproduct formation during large-scale synthesis of this sulfonamide?

Advanced Research Focus
Scale-up challenges (e.g., dimerization or sulfonic acid byproducts) are addressed via:

  • In Situ Monitoring : Real-time FTIR tracks amine consumption, halting reactions at 95% conversion to prevent over-reaction .
  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolite-supported Pd) reduce side reactions by 50% compared to homogeneous systems .
  • Temperature Gradients : Gradual cooling (60°C → 25°C over 2 hrs) during crystallization minimizes impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.